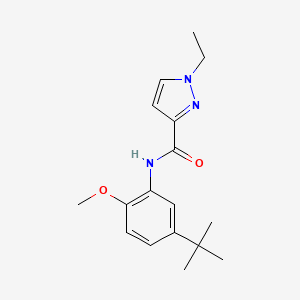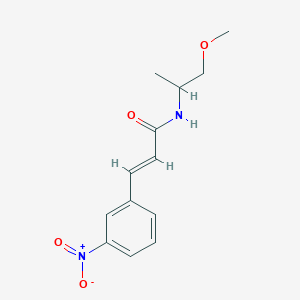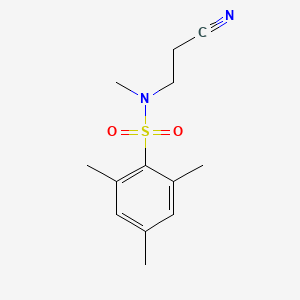
N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response, inflammation, and cell survival. In
Wirkmechanismus
N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune response, inflammation, and cell survival. NF-κB is activated by various stimuli, such as cytokines, growth factors, and microbial products, and its activation leads to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activation and downstream signaling pathways.
Biochemical and Physiological Effects
N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have several biochemical and physiological effects. In cancer cells, N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and XIAP, leading to the induction of apoptosis. In addition, N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the expression of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer cell invasion and metastasis.
Inflammatory response is characterized by the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the production of these cytokines, leading to the reduction of inflammation. In addition, N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB, making it a useful tool for studying the role of NF-κB in various biological processes. In addition, N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied in vitro and in vivo, and its pharmacokinetics and toxicity profile are well characterized.
However, there are also limitations to the use of N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 in lab experiments. Its low solubility in water and organic solvents can limit its use in certain assays. In addition, N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have off-target effects, such as the inhibition of proteasome activity and the induction of oxidative stress, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has shown promising therapeutic potential in various diseases, and future research should focus on its clinical applications. In cancer research, N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and its combination with other anti-cancer agents should be explored. In addition, the development of more potent and selective inhibitors of NF-κB may improve the efficacy and safety of NF-κB-targeted therapies.
Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by the dysregulation of immune response and inflammation. N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has potential therapeutic applications in these diseases, and its clinical efficacy and safety should be further evaluated in clinical trials.
Conclusion
N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 is a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response, inflammation, and cell survival. N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has potential therapeutic applications in various diseases, including cancer and inflammatory diseases. Its pharmacological effects are mediated by the inhibition of NF-κB activation and downstream signaling pathways. N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has several advantages for lab experiments, but there are also limitations to its use. Future research should focus on the clinical applications of N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 and the development of more potent and selective inhibitors of NF-κB.
Synthesemethoden
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 involves the reaction of 5-tert-butyl-2-methoxyphenyl boronic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA) to form an amide bond. The resulting compound is then treated with pyrazole in the presence of trifluoroacetic acid (TFA) to obtain the final product. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, prostate, and pancreatic cancer cells. In addition, N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Inflammation is a complex biological response to injury or infection, and NF-κB plays a crucial role in the regulation of inflammatory response. N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to inhibit NF-κB activation and reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Therefore, N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-6-20-10-9-13(19-20)16(21)18-14-11-12(17(2,3)4)7-8-15(14)22-5/h7-11H,6H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWZLOJDQIRPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{[2-(tert-butylamino)-2-oxoethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380132.png)
![4-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(3-cyclohexen-1-yl)acrylate](/img/structure/B5380140.png)
![2,6-dibromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5380146.png)
![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B5380161.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380162.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5380170.png)
![N-(6-chloro-3-pyridinyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5380172.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5380183.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5380190.png)
![N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5380201.png)

![3-[(2-methyl-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5380226.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5380234.png)
